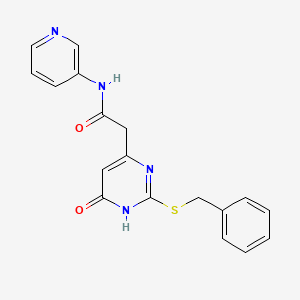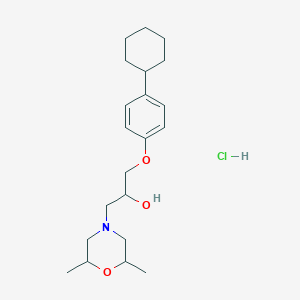![molecular formula C17H15F2NO4S B2657129 methyl (2E)-3-[(3,4-difluorophenyl)amino]-2-[(3-methylphenyl)sulfonyl]acrylate CAS No. 1327173-72-7](/img/structure/B2657129.png)
methyl (2E)-3-[(3,4-difluorophenyl)amino]-2-[(3-methylphenyl)sulfonyl]acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2E)-3-[(3,4-difluorophenyl)amino]-2-[(3-methylphenyl)sulfonyl]acrylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the class of sulfonyl acrylates and is commonly used in scientific research as a tool to study different biological processes.
Aplicaciones Científicas De Investigación
Hydrophobic Modification of Polymers
Hydrophobically Modified Sulfobetaine Copolymers
Polysulfobetaines, carrying zwitterionic side chains, are noted for their antifouling properties, hemocompatibility, and responsive behavior. A novel approach involves the postpolymerization modification of poly(pentafluorophenyl acrylate) with zwitterionic amine, showcasing the synthesis of sulfobetaine copolymers containing hydrophobic components, which may have implications for creating materials with specialized surface properties and interactions (Woodfield et al., 2014).
Metal Ion Binding Properties
Water-soluble Acryloylmorpholine Copolymers
The synthesis and characterization of water-soluble polymers containing tertiary amino, amide, and sulfonic acid groups were studied for their metal binding properties. These materials demonstrate potential as polychelatogens, which could be utilized in applications such as water purification and metal recovery processes (Rivas et al., 2006).
Polymerization Techniques
Anionic Multiblock Core Cross-linked Star Copolymers via RAFT Polymerization
This research presents the use of RAFT polymerization to prepare well-defined homopolymers and block copolymers, showcasing the versatility of polymerization techniques in generating complex polymer architectures for various applications, including industrial and biomedical fields (Bray et al., 2017).
Photochromic Properties
Methylacrylate Polymers with Photochromic Side Chains
The study focuses on the synthesis of methylacrylate monomers with azobenzene groups and their application in creating polymers and copolymers demonstrating photochromic properties. Such materials are of interest for applications in optical devices and materials science, where light-induced changes in material properties are beneficial (Ortyl et al., 2002).
Environmental Applications
Novel Fluorinated Polymers for Wetting Performance
Research into fluorinated polymers with short perfluorobutyl side chains has been aimed at finding environmentally friendly alternatives for applications requiring water- and oil-repellent properties. Such developments are crucial for advancing nonstick and self-cleaning technologies in a sustainable manner (Jiang et al., 2016).
Propiedades
IUPAC Name |
methyl (E)-3-(3,4-difluoroanilino)-2-(3-methylphenyl)sulfonylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2NO4S/c1-11-4-3-5-13(8-11)25(22,23)16(17(21)24-2)10-20-12-6-7-14(18)15(19)9-12/h3-10,20H,1-2H3/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTMOWMLDZMWRA-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)C(=CNC2=CC(=C(C=C2)F)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)S(=O)(=O)/C(=C/NC2=CC(=C(C=C2)F)F)/C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2E)-3-[(3,4-difluorophenyl)amino]-2-[(3-methylphenyl)sulfonyl]acrylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Tert-butyl 7-oxo-2,5,8-triazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2657050.png)
![4-bromo-N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2657051.png)
![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-(difluoromethyl)-N,1-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2657052.png)
![3-benzyl-2-((2-chloro-6-fluorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2657056.png)

![(Z)-methyl 2-(2-((3-chlorobenzo[b]thiophene-2-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2657061.png)

![[1-(4-Bromo-1H-pyrazol-1-yl)cyclopropyl]methanamine hydrochloride](/img/structure/B2657063.png)
![4-((1-(1H-benzo[d]imidazole-5-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one](/img/structure/B2657064.png)

